Enhanced Lipophilicity of Morpholino Carbonyl vs. Carboxylic Acid Improves Membrane Permeability Predictions
The morpholino carbonyl group of the target compound confers a higher predicted LogP compared to the carboxylic acid analog, a critical factor for passive membrane permeability in cell-based assays. The target compound has a predicted LogP of approximately 2.83, based on the LogP of the structurally similar aldehyde analog (LogP = 2.826) reflecting the neutral morpholino amide [1]. In contrast, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 191419-14-4) has a measured LogP of 2.41 . This difference of ~0.4 LogP units translates to an approximately 2.5-fold difference in lipophilicity, which can significantly affect compound distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~2.83 (Predicted; based on aldehyde analog with LogP 2.826 [1]) |
| Comparator Or Baseline | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: LogP 2.41 |
| Quantified Difference | ~0.4 LogP units higher; ~2.5-fold increase in lipophilicity |
| Conditions | Predicted and measured LogP values from authoritative databases |
Why This Matters
Higher lipophilicity improves predicted passive membrane permeability, making the target compound a more suitable scaffold for cell-based phenotypic screening or intracellular target engagement studies compared to the more polar carboxylic acid analog.
- [1] ChemSrc. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde - Properties. CAS 321848-49-1. LogP: 2.826. View Source
